molecular formula C17H16ClN5O2S B2628703 N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105227-55-1

N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2628703
CAS No.: 1105227-55-1
M. Wt: 389.86
InChI Key: HTTSQFKGMODINJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core linked to a 3-chloroaniline via a thioacetamide bridge and further functionalized with a N-methyl pyridone moiety. This unique structure suggests potential as a key intermediate in medicinal chemistry and as a candidate for probing biological pathways. Compounds with similar 1,2,4-triazole and acetamide scaffolds are frequently investigated for their diverse biological activities, though specific applications for this analog require further empirical validation. Researchers may find value in exploring its properties in high-throughput screening assays, enzyme inhibition studies, or as a building block in heterocyclic chemistry. The presence of both hydrogen bond acceptors and donors, along with a reactive sulfur atom, may facilitate specific interactions with biological targets. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and storage conditions. All handling and experiments must be conducted by trained professionals in accordance with applicable laboratory safety standards.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-22-8-4-7-13(16(22)25)15-20-21-17(23(15)2)26-10-14(24)19-12-6-3-5-11(18)9-12/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTSQFKGMODINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a complex structure that includes a triazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of compounds related to triazoles. For instance, research on similar thioacetamide derivatives has shown promising results against various bacterial strains. The methodology typically involves testing against Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

  • Antibacterial Activity: Compounds derived from triazoles exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were often comparable to standard antibiotics such as ciprofloxacin.
    CompoundTarget OrganismMIC (μg/mL)Reference DrugMIC (μg/mL)
    4eS. aureus12.5Ciprofloxacin8
    4nAspergillus clavatus25Griseofulvin50

Anticancer Activity

The anticancer properties of similar compounds have been evaluated in vitro using various cancer cell lines. Notably, compounds featuring the triazole ring have shown potential in inhibiting tumor growth.

Case Study:
In a study examining the effects of triazole derivatives on human colon cancer cells (HCT 116), one derivative displayed an IC50 value of 4.363 μM, indicating strong anticancer activity compared to doxorubicin.

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
Triazole AHCT 1164.363Doxorubicin0.5
Triazole BHCT 11618.76Doxorubicin0.5

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Triazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
  • Tyrosine Kinase Inhibition: Molecular docking studies indicate that certain derivatives may function by inhibiting tyrosine kinases involved in cancer progression.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., ). The meta-substitution could alter binding interactions in biological targets.
  • Triazole Modifications: The methyl group on the triazole ring (vs. ethyl in or naphthalene-oxy-methyl in ) may enhance metabolic stability.
  • Synthetic Efficiency : While the target compound’s yield is unspecified, the 85% yield of suggests that similar thioacetamide coupling reactions are feasible under reflux conditions with sodium acetate.

Spectroscopic and Analytical Profiles

Spectroscopic data from analogs highlight trends in functional group characterization:

  • IR Spectroscopy : The C=O stretch (~1678 cm⁻¹ in ) and C-Cl absorption (~785 cm⁻¹ in ) are consistent across acetamide derivatives. The target compound’s pyridone C=O may appear near 1680–1700 cm⁻¹.
  • Mass Spectrometry : HRMS data in ([M+H]⁺ = 393.1112) align with calculated values, suggesting reliable characterization protocols for the target compound.

Challenges and Innovations

  • Synthetic Complexity : The fused dihydropyridone-triazole system in the target compound may require multi-step synthesis, contrasting with simpler triazole-formation routes (e.g., 1,3-dipolar cycloaddition in ).
  • SAR Uncertainties : The 3-chlorophenyl group’s impact on activity remains speculative. Comparative studies with 4-Cl analogs () are needed to validate its role.

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